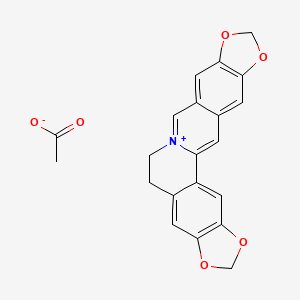
De-ethylflavopereirine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
De-ethylflavopereirine sulfate is a chemical compound with the molecular formula C15H11N2+ It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of De-ethylflavopereirine sulfate typically involves the reaction of flavopereirine with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures before being packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: De-ethylflavopereirine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions with nucleophiles, such as halides or amines, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
De-ethylflavopereirine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of De-ethylflavopereirine sulfate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
De-ethylflavopereirine sulfate can be compared with other similar compounds, such as:
Flavopereirine: The parent compound, which lacks the ethyl group.
Ethylflavopereirine: A similar compound with an ethyl group attached to a different position.
Flavopereirine sulfate: The sulfate derivative of flavopereirine without the ethyl group.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12N2O4S |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
hydrogen sulfate;12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2.H2O4S/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;1-5(2,3)4/h1-10H;(H2,1,2,3,4) |
Clé InChI |
WMSFLMJVGUESEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)

![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)


